REACTION_CXSMILES
|
CN([C@@H]([C:24](=[O:36])[N:25](C)[CH2:26][CH2:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)CC1C=CC2C(=CC=CC=2)C=1)C(=O)/C=C/CC(N)(C)C.C(O)=O.C(OC(=O)C)(=O)C>O>[C:29]1([CH2:28][CH2:27][CH2:26][NH:25][CH:24]=[O:36])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C(\C=C\CC(C)(C)N)=O)[C@H](CC1=CC2=CC=CC=C2C=C1)C(N(CCCC1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (300 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated sodium chloride solution (2×150 ml) and with saturated sodium hydrogen carbonate solution (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |